Mefloquine Hydrochloride

Descripción

This compound is the hydrochloride salt form of mefloquine, a piperidinyl quinidine with antimalarial activity. Although the exact mechanism of this compound is largely unknown, this agent acts as a blood schizonticide and probably exert its actions by interacting with the phospholipid bilayer, thereby interfering with the stability of the cell membrane and causing cell lysis. This compound is active against Plasmodium falciparum and Plasmodium vivax.

See also: Mefloquine (has active moiety).

Structure

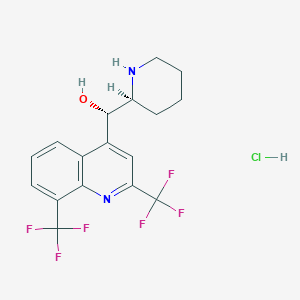

2D Structure

Propiedades

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESWYMRNZNDGBX-YLCXCWDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047819 | |

| Record name | Mefloquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>62.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51773-92-3, 51742-86-0 | |

| Record name | Mefloquine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51773-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefloquine hydrochloride, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051773923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFLOQUINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y9L3636O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEFLOQUINE HYDROCHLORIDE, (+) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326VC85GV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mefloquine Hydrochloride in Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mefloquine, a quinoline methanol derivative, has been a critical component of malaria chemoprophylaxis and treatment for decades. Its efficacy, particularly against chloroquine-resistant strains of Plasmodium falciparum, has spurred extensive research into its mechanism of action. This guide provides a comprehensive overview of the current understanding of how mefloquine hydrochloride exerts its antimalarial effects, the primary molecular targets involved, and the mechanisms by which the parasite develops resistance. Recent structural biology breakthroughs have pinpointed the parasite's 80S ribosome as a primary target, leading to the inhibition of protein synthesis. While interference with hemozoin formation was initially considered a potential mechanism, it is now understood to be a secondary effect. Resistance to mefloquine is primarily mediated by the amplification of the pfmdr1 gene, which encodes an ABC transporter (Pgh-1) that actively effluxes the drug from its site of action. This document details the experimental evidence supporting these mechanisms, provides protocols for key assays, presents quantitative data on drug efficacy, and visualizes the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-supported mechanism of action of mefloquine against P. falciparum is the inhibition of protein synthesis through direct binding to the parasite's 80S ribosome.[1]

1.1. Molecular Target: The 80S Ribosome

Cryo-electron microscopy studies have provided high-resolution structural data revealing that the (+)-enantiomer of mefloquine binds to the GTPase-associated center on the large subunit of the P. falciparum 80S ribosome.[1] This binding site is distinct from the sites of action of other known ribosome-targeting antibiotics. Mutagenesis of the amino acid residues in this binding pocket has been shown to confer resistance to mefloquine, further validating the ribosome as the direct target.

1.2. Functional Consequence: Cessation of Translation

By binding to the 80S ribosome, mefloquine stalls the translation process, leading to a halt in the synthesis of essential proteins required for parasite survival and replication. Experimental evidence demonstrates a significant reduction in the incorporation of radiolabeled amino acids in mefloquine-treated parasites, confirming the inhibition of protein synthesis.[1]

Signaling Pathway: Mefloquine-Induced Inhibition of Protein Synthesis

Caption: Mefloquine enters the parasite and binds to the 80S ribosome, inhibiting protein synthesis.

Secondary Mechanism: Interference with Hemozoin Formation

While not its primary mode of action, mefloquine can also interfere with the detoxification of heme within the parasite's digestive vacuole.

2.1. The Digestive Vacuole and Heme Detoxification

P. falciparum digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert polymer called hemozoin. This process is a known target for several antimalarial drugs, most notably chloroquine.

2.2. Mefloquine's Role in Hemozoin Inhibition

Mefloquine, as a weak base, can accumulate in the acidic digestive vacuole. It is capable of binding to free heme and inhibiting its conversion to hemozoin, though with significantly lower efficiency than chloroquine.[2] This leads to an accumulation of toxic heme, which can generate reactive oxygen species and damage parasite membranes. However, the concentrations of mefloquine required for significant hemozoin inhibition are generally higher than those needed to inhibit protein synthesis, suggesting this is a secondary mechanism.[2]

Mechanism of Resistance: PfMDR1 Amplification

The primary mechanism of mefloquine resistance in P. falciparum is the amplification of the pfmdr1 gene.

3.1. The PfMDR1 Transporter

The pfmdr1 gene encodes the P. falciparum multidrug resistance protein 1 (PfMDR1), also known as P-glycoprotein homolog 1 (Pgh1). This protein is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.

3.2. Role in Drug Efflux

Increased copy number of the pfmdr1 gene leads to overexpression of the PfMDR1 protein.[3] This transporter is believed to actively pump mefloquine from the parasite's cytoplasm, its primary site of action, into the digestive vacuole. This efflux reduces the intracellular concentration of mefloquine available to bind to the 80S ribosome, thus conferring resistance.[1]

Logical Relationship: Mefloquine Action and Resistance

Caption: Mefloquine's action is countered by resistance mediated by PfMDR1 efflux.

Quantitative Data on Mefloquine Efficacy

The in vitro efficacy of mefloquine is typically determined by measuring its 50% inhibitory concentration (IC50) against various P. falciparum strains.

| P. falciparum Strain | Mefloquine IC50 (nM) | Key Characteristics | Reference |

| 3D7 | 25.3 | Chloroquine-sensitive | [1] |

| W2 | 31.8 | Chloroquine-resistant | [2] |

| Dd2 | Varies (often higher) | Chloroquine-resistant, Mefloquine-resistant phenotype | [3] |

| Field Isolates (Cambodia) | Median: 52.36 (WT) vs 84.45 (triple-resistant) | Wild-type vs. resistant isolates | [4] |

| Field Isolates (Thailand) | Median: 27 ng/mL (~68 nM) | Area of high mefloquine use | [3] |

Note: IC50 values can vary between studies due to differences in assay conditions.

Experimental Protocols

In Vitro Mefloquine Susceptibility Testing (SYBR Green I Assay)

This assay measures parasite DNA content as an indicator of parasite growth in the presence of the drug.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete culture medium (RPMI-1640 with supplements)

-

Human red blood cells (RBCs)

-

96-well microplates

-

This compound stock solution

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of mefloquine in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Include drug-free and parasite-free controls.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, lyse the RBCs by adding lysis buffer containing SYBR Green I.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a dose-response curve.

β-Hematin (Hemozoin) Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin from heme.

Materials:

-

Hemin chloride stock solution (in DMSO)

-

Acetate buffer (pH ~4.8)

-

This compound stock solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Add the acetate buffer to the wells of a 96-well plate.

-

Add serial dilutions of mefloquine to the wells.

-

Initiate the reaction by adding the hemin chloride solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for several hours to allow for β-hematin formation.

-

After incubation, pellet the formed β-hematin by centrifugation.

-

Remove the supernatant containing unreacted heme.

-

Resuspend the β-hematin pellet in a detergent solution (e.g., SDS) to dissolve it.

-

Measure the absorbance of the dissolved β-hematin at a specific wavelength (e.g., 405 nm).

-

Calculate the percentage of inhibition relative to a drug-free control.

Experimental Workflow: Characterizing Mefloquine's Mechanism of Action

Caption: A typical experimental workflow for elucidating the mechanism of action of mefloquine.

Conclusion

The primary mechanism of action of this compound against Plasmodium falciparum is the inhibition of protein synthesis via direct binding to the 80S ribosome. While it can also interfere with hemozoin formation, this is considered a secondary and less potent effect. The development of resistance is predominantly linked to the amplification of the pfmdr1 gene and the subsequent efflux of the drug from its cytosolic site of action. This detailed understanding of mefloquine's molecular interactions provides a solid foundation for the development of novel antimalarials that can overcome existing resistance mechanisms and for the informed use of mefloquine in combination therapies. The experimental protocols and data presented herein serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

References

- 1. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.malariaworld.org [media.malariaworld.org]

Mefloquine Hydrochloride: A Repurposed Antimalarial Agent in Oncology Research and Therapeutics

Abstract

Mefloquine (MQ), a quinoline-based antimalarial drug with a clinical history spanning several decades, is gaining significant attention in oncology for its potential as a repurposed anticancer agent.[1][2] Its ready availability, low cost, and established safety profile make it an attractive candidate for rapid translation into clinical trials for cancer treatment.[1][2] Preclinical studies have revealed that mefloquine exhibits potent cytotoxicity against a wide range of cancer cells, including those resistant to conventional chemotherapy.[1] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of mefloquine, summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the complex signaling pathways it modulates. The evidence suggests that mefloquine's anticancer effects are pleiotropic, involving lysosomal disruption, autophagy inhibition, modulation of critical signaling pathways, and generation of reactive oxygen species, positioning it as a promising agent for both monotherapy and combination therapy in various malignancies.[1][2]

Pleiotropic Mechanisms of Anticancer Activity

Mefloquine's efficacy in cancer is attributed to its ability to simultaneously target multiple cellular processes that are critical for tumor growth and survival.[1][2] This pleiotropic nature is a significant advantage, potentially reducing the likelihood of acquired resistance.

Lysosomal Disruption

As a weak base, mefloquine is a lysosomotropic agent, meaning it preferentially accumulates within the acidic environment of lysosomes.[3][4] This accumulation disrupts lysosomal function and integrity, leading to the leakage of lysosomal enzymes like cathepsins into the cytosol.[1][4] This process, known as lysosomal membrane permeabilization (LMP), can trigger various forms of programmed cell death.[4] The reliance of many cancer cells on robust lysosomal function for nutrient recycling and degradation of cellular components makes them particularly vulnerable to lysosomal disruption, which has been identified as a key mechanism of mefloquine's selective toxicity against cancer cells, including acute myeloid leukemia (AML).[1][5]

Autophagy Inhibition

Autophagy is a cellular recycling process that is often upregulated in cancer cells to support their high metabolic demands and to survive stress conditions, including chemotherapy.[1][6] By inhibiting autophagy, mefloquine can enhance the efficacy of cancer treatments.[1][6] Its action is similar to other quinoline antimalarials like chloroquine, but mefloquine has demonstrated superior potency in inhibiting autophagy and inducing cell death in breast cancer cell lines.[6][7] This inhibition prevents the degradation and recycling of cellular components, leading to the accumulation of cytotoxic waste and ultimately contributing to cell death.[1][8]

Modulation of Key Signaling Pathways

Mefloquine has been shown to interfere with several crucial signaling pathways that regulate cell growth, proliferation, and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Mefloquine has been found to inhibit the PI3K/Akt/mTOR signaling cascade in gastric and cervical cancer cells, leading to decreased cell proliferation and apoptosis.[1][9][10]

-

NF-κB Signaling: The NF-κB pathway plays a critical role in cancer initiation and development.[11] In colorectal cancer cells, mefloquine acts as an NF-κB inhibitor by blocking the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of p65, a key NF-κB subunit. This suppression of NF-κB activity leads to apoptosis.[11]

-

ROS-Mediated Signaling: Mefloquine treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[12][13][14] This oxidative stress can trigger cell death and modulate various signaling cascades. In prostate cancer cells, MQ-mediated ROS generation has been shown to inhibit the pro-survival Akt pathway while simultaneously activating the JNK, ERK, and AMPK signaling pathways, which are involved in stress response and apoptosis.[1][10][13]

Overcoming Multidrug Resistance

A major obstacle in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[1] Mefloquine has been shown to inhibit the activity and reduce the expression of P-gp.[1][2] This action restores the sensitivity of resistant cancer cells to chemotherapeutic agents. For instance, mefloquine potentiated the cytotoxicity of doxorubicin in a resistant chronic myeloid leukemia (CML) cell line at low micromolar concentrations.[1][2]

Other Mechanisms

-

Mitochondrial Dysfunction: In cervical cancer, mefloquine impairs mitochondrial function by decreasing membrane potential, reducing ATP generation, and increasing ROS.[1][9] It has also been found to induce mitochondrial autophagy in esophageal squamous cell carcinoma.[15]

-

Inhibition of Angiogenesis: Mefloquine demonstrates a dual inhibitory role in glioblastoma by not only killing tumor cells but also inhibiting glioblastoma angiogenesis—the formation of new blood vessels essential for tumor growth.[16][17]

-

Enhancement of Immunotherapy: Recent studies suggest mefloquine can enhance the efficacy of anti-PD-1 immunotherapy by inducing a specific form of cell death called ferroptosis in tumor cells.[18]

Preclinical Efficacy: Quantitative Data

The anticancer potential of mefloquine is supported by substantial quantitative data from in vitro and in vivo preclinical studies.

In Vitro Cytotoxicity

Mefloquine demonstrates potent cytotoxicity across a diverse panel of cancer cell lines, often with IC50 (half-maximal inhibitory concentration) or LD50 (lethal dose, 50%) values in the low micromolar range, which is considered clinically achievable.[1][12][19]

| Cancer Type | Cell Line(s) | Metric | Value (µM) | Citation(s) |

| Prostate Cancer | DU145, PC3 | IC50 | ~10 | [1][12] |

| Gastric Cancer | Various Human Lines | IC50 | 0.5 - 0.7 | [1][9] |

| Leukemia | 9 different lines | LD50 | < 7.5 | [19] |

| Myeloma | 9 different lines | LD50 | < 5.0 | [19] |

| Primary AML | Patient Samples (n=3) | LD50 | < 7.5 | [19] |

| CML (Resistant) | K562-DoxR | Sensitizing Conc. | 0.5 - 3 | [1][2] |

In Vivo Antitumor Activity

Animal models have corroborated the in vitro findings, showing significant tumor growth inhibition and improved survival with mefloquine treatment.

| Cancer Type | Animal Model | Dosage & Route | Key Outcome | Citation(s) |

| Prostate Cancer | PC3 Xenograft (Mouse) | Not specified | Increased lifespan; 75% survival at day 47 vs. 25% in control. | [1][12] |

| Colorectal Cancer | HCT116 Xenograft (Mouse) | 30 mg/kg, Oral | Tumor weight reduced to 25% of control after 20 days. | [11] |

| Leukemia | OCI-AML2, K562 Xenografts (Mouse) | 50 mg/kg, Oral | Decreased tumor weight and volume without toxicity. | [19] |

| Cervical Cancer | HeLa Xenograft (Mouse) | Not specified | Significant tumor growth inhibition when combined with paclitaxel. | [1] |

Key Experimental Methodologies

The following protocols are representative of the key experiments used to characterize the anticancer effects of mefloquine hydrochloride.

Cell Viability and Cytotoxicity Assay (SRB)

-

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Protocol:

-

Seed cancer cells (e.g., PC3 prostate cancer cells) in 96-well plates and allow them to adhere overnight.[12]

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).[12]

-

Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance (optical density) at ~515 nm using a microplate reader. The absorbance is proportional to the number of living cells.[12][13]

-

Apoptosis and Cell Death Assay (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Protocol:

-

Culture cells (e.g., PC3) and treat with mefloquine for the desired time (e.g., 1-24 hours).[12]

-

Harvest cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells promptly using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[12][20]

-

Intracellular ROS Detection (DCFH-DA Assay)

-

Principle: 2′,7′-dichlorofluorescein-diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Protocol:

-

Plate cells and treat with mefloquine for a short duration (e.g., 1 hour). A positive control (e.g., H₂O₂) and a negative control (vehicle) should be included. An antioxidant like N-acetyl cysteine (NAC) can be used to pre-treat cells to confirm ROS-dependency.[13]

-

Incubate the cells with DCFH-DA solution (typically 5-10 µM) in serum-free media for 30 minutes at 37°C in the dark.[12]

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation/emission wavelengths of ~485/535 nm. A significant increase in fluorescence in mefloquine-treated cells indicates ROS production.[12][13]

-

In Vivo Xenograft Tumor Model

-

Principle: This model assesses the in vivo efficacy of an anticancer agent by implanting human cancer cells into immunocompromised mice.

-

Protocol:

-

Cell Preparation: Culture human cancer cells (e.g., HCT116 colorectal cancer cells) and harvest a sufficient number (e.g., 2-5 x 10⁶ cells) in a sterile suspension of PBS or media.[11]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[11][19]

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[11]

-

Treatment Administration: Administer mefloquine (e.g., 30-50 mg/kg) or vehicle control to the respective groups. The route of administration is typically oral gavage to reflect clinical usage.[11][19]

-

Monitoring and Data Collection: Measure tumor dimensions with calipers and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or based on survival analysis. Tumors are then excised and weighed.[11] Animal studies must be conducted under approved ethical protocols.

-

Visualizing Mefloquine's Mechanisms

The complex interactions of mefloquine with cancer cell biology can be visualized through signaling and workflow diagrams.

Caption: Overview of Mefloquine's multifaceted mechanisms.

Caption: ROS-mediated modulation of key signaling pathways.

Caption: Mefloquine's inhibition of the pro-survival NF-κB pathway.

Caption: A typical workflow for assessing in vivo drug efficacy.

Conclusion and Future Directions

This compound has emerged from the pharmacopeia of antimalarial drugs as a potent and pleiotropic anticancer agent with significant preclinical activity.[1][2] Its ability to disrupt lysosomes, inhibit autophagy, modulate key oncogenic signaling pathways, and reverse multidrug resistance underscores its potential as a broad-spectrum cancer therapeutic.[1] The encouraging in vivo data, demonstrating tumor regression and increased survival in animal models, provides a strong rationale for clinical investigation.[1][11][12]

The advantages of repurposing mefloquine are substantial, including its well-documented pharmacokinetic and safety profiles in humans, which can significantly accelerate its development timeline.[1] Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to determine the safety and efficacy of mefloquine in cancer patients, both as a monotherapy and in combination with standard-of-care treatments like chemotherapy, targeted therapy, and immunotherapy.

-

Biomarker Identification: Identifying predictive biomarkers to determine which patient populations are most likely to respond to mefloquine therapy will be crucial for its successful clinical implementation.

-

Combination Strategies: Further preclinical studies should explore synergistic combinations of mefloquine with other agents to enhance therapeutic outcomes and overcome resistance mechanisms.[1][9][14]

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Facebook [cancer.gov]

- 4. Frontiers | Lysosomes and Cancer Progression: A Malignant Liaison [frontiersin.org]

- 5. Lysosomal disruption preferentially targets acute myeloid leukemia cells and progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of autophagy and induction of breast cancer cell death by mefloquine, an antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antimalarial drug mefloquine enhances TP53 premature termination codon readthrough by aminoglycoside G418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mefloquine exerts anticancer activity in prostate cancer cells via ROS-mediated modulation of Akt, ERK, JNK and AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combining Mefloquine with an Mcl-1 Inhibitor as a Novel Therapeutic Strategy for the Treatment of Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

- 16. Mefloquine as a dual inhibitor of glioblastoma angiogenesis and glioblastoma via disrupting lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mefloquine enhances the efficacy of anti-PD-1 immunotherapy via IFN-γ-STAT1-IRF1-LPCAT3-induced ferroptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Mefloquine Hydrochloride: A Technical Guide to its Application as a Gap Junction Blocker in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of mefloquine hydrochloride as a potent and selective gap junction blocker in the field of neuroscience. Mefloquine, an antimalarial drug, has emerged as a valuable pharmacological tool for investigating the roles of specific connexin and pannexin channels in neural circuits and their implications in various neurological processes and disorders. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to Mefloquine as a Gap Junction Blocker

Gap junctions are specialized intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells, playing a crucial role in neuronal communication, synchronization of neuronal activity, and glial cell network functions.[1][2] These channels are formed by a family of proteins called connexins.[3] Mefloquine has been identified as a potent blocker of specific connexin isoforms, offering a degree of selectivity that is advantageous for dissecting the function of distinct gap junction types in the central nervous system.[3][4] Its ability to modulate gap junctional intercellular communication (GJIC) has made it a subject of intense research, particularly in understanding its therapeutic potential and its role in the neurological side effects associated with its clinical use.[5][6]

Mechanism of Action

Mefloquine exerts its blocking effect on gap junction channels by directly interacting with the channel-forming connexin proteins. Recent cryo-electron microscopy studies have revealed that mefloquine binds to a distinct site, termed "site M," which is located deep within the pore of the connexin channel.[7][8][9] This binding event modifies the electrostatic properties of the channel pore, creating a barrier that impedes the passage of ions and small molecules.[8][10] This mechanism of action, involving a conserved binding site, has been observed for both Cx32 and Cx43, suggesting a potentially broader applicability to other connexin isoforms.[7][9]

Quantitative Data: Efficacy and Selectivity of Mefloquine

The potency and selectivity of this compound as a gap junction blocker have been quantified across various connexin and pannexin isoforms. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

| Channel | IC50 Value | Cell Type / System | Reference |

| Connexins | |||

| Cx36 | ~300 nM | N2A neuroblastoma cells | [3][4] |

| Cx50 | ~1.1 µM | N2A neuroblastoma cells | [3][4] |

| Cx43 | 10- to 100-fold higher than Cx36/Cx50 | N2A neuroblastoma cells | [3] |

| Cx32 | 10- to 100-fold higher than Cx36/Cx50 | N2A neuroblastoma cells | [3] |

| Cx26 | 10- to 100-fold higher than Cx36/Cx50 | N2A neuroblastoma cells | [3] |

| Pannexins | |||

| Panx1 | Nanomolar concentrations | Neuro2A and Rin cells | [11][12] |

Note: The efficacy of mefloquine against Panx1 can be influenced by the specific diastereomer used.[11][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the effects of mefloquine on gap junction communication.

Dual Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the junctional conductance between two coupled cells, providing a quantitative assessment of gap junction channel activity.[14]

Objective: To quantify the effect of mefloquine on the electrical coupling between neurons or other coupled cell types.

Methodology:

-

Cell Preparation: Prepare acute brain slices or co-cultures of cells known to express the connexin of interest.

-

Paired Recordings: Using two patch-clamp amplifiers, establish whole-cell recordings from two adjacent, coupled cells.

-

Voltage Protocol: Apply a series of voltage steps to one cell (the "driver" cell) while recording the resulting current in the second cell (the "follower" cell). The transjunctional current is a direct measure of the junctional conductance.

-

Baseline Measurement: Record stable baseline junctional currents in the absence of mefloquine.

-

Mefloquine Application: Perfuse the recording chamber with a known concentration of this compound dissolved in the extracellular solution.

-

Data Acquisition: Continuously monitor the junctional current during mefloquine application. The reduction in current indicates the degree of gap junction blockade.

-

Dose-Response Analysis: Repeat the experiment with a range of mefloquine concentrations to determine the IC50 value.

-

Washout: Attempt to reverse the blocking effect by perfusing with a mefloquine-free solution. Note that the washout of mefloquine's effect on some connexins, like Cx36, can be limited.[3]

Dye Transfer Assay (Microinjection or Scrape Loading)

This method visualizes the passage of a fluorescent dye through gap junctions from a loaded cell to its neighbors. It provides a qualitative or semi-quantitative measure of gap junctional intercellular communication.[15][16]

Objective: To assess the ability of mefloquine to block the intercellular transfer of small molecules.

Methodology:

-

Cell Culture: Grow a confluent monolayer of cells expressing the target connexin on a glass coverslip.

-

Dye Loading:

-

Microinjection: Inject a single cell with a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow or Neurobiotin) using a micropipette.[16]

-

Scrape Loading: Create a scratch in the cell monolayer in the presence of the fluorescent dye. The dye will enter the damaged cells along the scratch.[15]

-

-

Incubation: Allow time for the dye to transfer to adjacent cells through functional gap junctions.

-

Mefloquine Treatment: For the experimental group, pre-incubate the cells with the desired concentration of this compound before and during the dye loading and transfer period.

-

Imaging: Visualize the spread of the fluorescent dye using fluorescence microscopy.

-

Quantification: Measure the extent of dye transfer by counting the number of dye-coupled cells or by measuring the distance of dye spread from the loaded cell(s).

-

Analysis: Compare the extent of dye transfer in control versus mefloquine-treated cells to determine the inhibitory effect of the drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of mefloquine as a gap junction blocker.

Caption: Mechanism of mefloquine action on a gap junction channel.

Caption: Experimental workflow for a dye transfer assay.

Caption: Workflow for dual patch-clamp electrophysiology.

Caption: Impact of mefloquine on neuronal communication.

Implications in Neuroscience Research

The selective blockade of Cx36 and Cx50 by mefloquine has significant implications for neuroscience research. Cx36 is highly expressed in neurons throughout the central nervous system and is a primary component of electrical synapses.[3] By using mefloquine, researchers can investigate the role of these electrical synapses in processes such as neuronal synchronization, rhythmic oscillations, and information processing in various brain regions, including the neocortex, hippocampus, and thalamus.[3][17] Furthermore, understanding how mefloquine affects gap junctions can provide insights into the mechanisms underlying its neurological and psychiatric side effects, which include anxiety, dizziness, and psychosis.[5][18][19]

Off-Target Effects and Considerations

While mefloquine shows selectivity for certain connexins, it is crucial to consider its potential off-target effects. At higher concentrations, it can inhibit other connexin isoforms and pannexin channels.[3][11] Additionally, mefloquine has been reported to affect other cellular processes, including calcium homeostasis and neurotransmitter systems, which could contribute to its overall neurological effects.[5][6] Researchers should carefully consider the concentration of mefloquine used in their experiments to minimize these off-target effects and accurately attribute their findings to the blockade of specific gap junctions. The source and isomeric composition of the mefloquine used can also impact its efficacy, particularly on pannexin channels.[11][13]

Conclusion

This compound is a valuable and relatively specific pharmacological tool for the study of gap junction communication in the nervous system, particularly for channels containing Cx36 and Cx50. Its use in well-designed experiments, guided by the quantitative data and protocols outlined in this guide, can significantly contribute to our understanding of the physiological and pathological roles of gap junctions in the brain. As with any pharmacological agent, careful consideration of its mechanism of action, selectivity, and potential off-target effects is paramount for the robust interpretation of experimental results.

References

- 1. Gap junctions and neurological disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent block of Cx36 and Cx50 gap junction channels by mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent block of Cx36 and Cx50 gap junction channels by mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Review of the mechanism underlying mefloquine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]

- 10. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mefloquine blockade of Pannexin1 currents: Resolution of a conflict - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Approaches to Study Gap Junctional Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. The role of gap junctions in the brain in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mefloquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. psychiatryonline.org [psychiatryonline.org]

The Neurotoxic Mechanisms of Mefloquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core neurotoxic mechanisms of the antimalarial drug mefloquine. The information presented herein is intended to support further research and the development of strategies to mitigate its adverse neurological effects. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways.

Executive Summary

Mefloquine, while an effective antimalarial agent, is associated with a range of neuropsychiatric side effects, including anxiety, depression, psychosis, and vestibular dysfunction.[1][2][3] The underlying mechanisms of mefloquine's neurotoxicity are multifaceted and not yet fully elucidated.[2][4][5] However, a growing body of evidence points to several key cellular and molecular perturbations. This guide synthesizes current research, focusing on the principal neurotoxic pathways: disruption of calcium homeostasis and endoplasmic reticulum stress, induction of oxidative stress, inhibition of cholinesterases, modulation of neurotransmitter systems, and interference with gap junction communication.[4][5][6] A critical signaling molecule, the non-receptor tyrosine kinase Pyk2, has been identified as a key mediator in these processes.[6][7]

Core Neurotoxic Mechanisms and Signaling Pathways

Mefloquine exerts its neurotoxic effects through a complex interplay of actions on various cellular targets and signaling cascades.

Disruption of Calcium Homeostasis and Endoplasmic Reticulum (ER) Stress

A primary mechanism of mefloquine-induced neurotoxicity is the dysregulation of intracellular calcium (Ca2+) levels.[1][4][8] Mefloquine mobilizes Ca2+ from the endoplasmic reticulum (ER) stores and promotes a sustained influx of extracellular Ca2+.[8][9] This is thought to occur, in part, through the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1] The resulting elevation in cytosolic Ca2+ triggers an ER stress response, also known as the unfolded protein response (UPR).[8] This is characterized by the upregulation of key ER stress-associated proteins, including GRP78, GRP94, PDI, calreticulin, PERK, and GADD153.[8]

Induction of Oxidative Stress

Mefloquine treatment leads to a state of oxidative stress in neuronal cells.[6][10] This is evidenced by a concentration-dependent decrease in the antioxidant glutathione (GSH) and a corresponding increase in F2-isoprostanes, which are markers of lipid peroxidation.[10][11] This oxidative damage is associated with synaptodendritic degeneration, including a reduction in the number and density of dendritic spines.[10] The generation of reactive oxygen species (ROS) also contributes to mitochondrial dysfunction and can trigger apoptotic pathways.[12]

Inhibition of Cholinesterases

Mefloquine has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][12][13] This non-selective anticholinesterase activity leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged neurotransmission.[5][13] This altered cholinergic signaling can contribute to the dysregulation of calcium homeostasis and other downstream neurotoxic effects.[5]

Alteration of Gap Junctions

A significant mechanism of mefloquine's neurotoxicity is its potent blockade of gap junction channels, which are crucial for intercellular communication in the central nervous system.[14][15][16] Mefloquine is a particularly effective inhibitor of connexin 36 (Cx36) and connexin 50 (Cx50) at low micromolar and even nanomolar concentrations.[14] At higher concentrations, it can also block channels formed by Cx26, Cx32, and Cx43.[14][17] The disruption of neuronal and glial networks through gap junction blockade can impair synchronous activity and has been linked to deficits in motor learning and other neurological functions.[16]

Interaction with Neurotransmitter Systems

Mefloquine directly interacts with several neurotransmitter systems, which likely contributes to its psychiatric side effects. It acts as a partial agonist at serotonin 5-HT2A receptors and a full agonist at 5-HT2C receptors, with potency and efficacy similar to the hallucinogen dimethyltryptamine (DMT).[18][19] Furthermore, mefloquine blocks the serotonin transporter (SERT), which would be expected to increase synaptic serotonin levels.[19] It also exhibits low-potency antagonism at dopamine D3 receptors.[18][19]

The Role of Pyk2 in Mefloquine Neurotoxicity

The non-receptor tyrosine kinase, Pyk2 (also known as PTK2β), has been identified as a critical mediator of mefloquine's neurotoxic effects.[6][7] Pyk2 is activated by stimuli that increase intracellular calcium and is involved in signaling pathways related to synaptic plasticity and neuronal survival.[6] Studies have shown that mefloquine-induced apoptosis and oxidative injury in neurons are at least partially mediated by Pyk2.[6] Downregulation of Pyk2 through gene-silencing techniques has been demonstrated to reduce the overall cytotoxic effects of mefloquine.[6]

Quantitative Data on Mefloquine Neurotoxicity

The following tables summarize key quantitative findings from in vitro studies on mefloquine's neurotoxic effects.

Table 1: Effects of Mefloquine on Neuronal Viability and Bioenergetics

| Cell Type | Mefloquine Concentration (µM) | Exposure Time (hours) | Effect | Reference |

| Human Neuroblastoma SH-SY5Y | ≥ 25 | 24 | Significant reduction in cell viability (MTT assay) | [12] |

| Human Neuroblastoma SH-SY5Y | ≥ 1 | 24 | Significant depletion of ATP production | [12] |

| Primary Rat Cortical Neurons | 1 - 100 | 24 | Concentration-dependent decrease in cell viability (MTT assay) | [6] |

Table 2: Mefloquine-Induced Oxidative Stress Markers

| Cell Type | Mefloquine Concentration (µM) | Exposure Time (hours) | Marker | Result | Reference |

| Primary Rat Cortical Neurons | 1, 5, 10 | 24 | Glutathione (GSH) | Concentration-dependent decrease | [10][11] |

| Primary Rat Cortical Neurons | 1, 5, 10 | 24 | F2-Isoprostanes (F2-isoPs) | Concentration-dependent increase | [10][11] |

Table 3: Mefloquine's Inhibition of Connexin Gap Junctions

| Connexin Subtype | Cell Type | IC50 | Reference |

| Cx36 | N2A neuroblastoma cells | ~300 nM | [14] |

| Cx50 | N2A neuroblastoma cells | ~1.1 µM | [14] |

| Cx43 | N2A neuroblastoma cells | Affected at 10-100 fold higher concentrations than Cx36/Cx50 | [14] |

| Cx32 | N2A neuroblastoma cells | Affected at 10-100 fold higher concentrations than Cx36/Cx50 | [14] |

| Cx26 | N2A neuroblastoma cells | Affected at 10-100 fold higher concentrations than Cx36/Cx50 | [14] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the neurotoxic mechanisms of mefloquine.

In Vitro Neurotoxicity Assessment in Primary Neuronal Cultures

Objective: To assess the dose-dependent effects of mefloquine on neuronal viability, oxidative stress, apoptosis, and morphology. Model System: Primary rat cortical neurons. Methodology:

-

Cell Culture:

-

Cortical neurons are isolated from embryonic day 18 (E18) rat brains.

-

Cells are plated on poly-D-lysine-coated culture plates or coverslips.

-

Cultures are maintained in a suitable neuronal culture medium, such as Neurobasal medium supplemented with B27 and L-glutamine.

-

-

Mefloquine Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

On day in vitro (DIV) 7-10, cultures are treated with a range of mefloquine concentrations (e.g., 1 µM to 100 µM).

-

Control cultures are treated with an equivalent dilution of DMSO.

-

The cells are incubated for a defined period, typically 24 hours.

-

-

Endpoint Analysis:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of mitochondria.

-

Oxidative Stress:

-

Glutathione (GSH) levels are quantified using a fluorescent probe like monochlorobimane.

-

F2-isoprostanes are measured by gas chromatography/mass spectrometry (GC/MS) as a marker of lipid peroxidation.[10]

-

-

Apoptosis: Detected by staining with a nuclear dye such as Hoechst 33342 to observe nuclear condensation and fragmentation.

-

Morphological Changes: Neurons are fixed and stained with antibodies against neuronal markers (e.g., MAP2) to visualize dendrites. Dendritic length, branching, and spine density can be quantified using imaging software.[10]

-

Measurement of Intracellular Calcium Dynamics

Objective: To investigate the effect of mefloquine on intracellular calcium homeostasis. Model System: Embryonic rat neurons or other neuronal cell lines. Methodology:

-

Cell Preparation and Dye Loading:

-

Neurons are cultured on glass-bottom dishes suitable for microscopy.

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM, for approximately 1 hour.

-

-

Live-Cell Imaging:

-

The culture medium is replaced with a low-calcium buffer to isolate the effects on intracellular stores.

-

Live-cell imaging is performed using a laser scanning confocal microscope.

-

A baseline fluorescence is recorded for a few minutes.

-

-

Pharmacological Manipulation:

-

Mefloquine (e.g., 80 µM) is added to the cells, and changes in fluorescence, indicating cytosolic Ca2+ concentration, are recorded in real-time.[8]

-

To confirm the involvement of ER stores, thapsigargin (a specific SERCA inhibitor) can be added after mefloquine. Mefloquine's antagonism of the thapsigargin-induced calcium release suggests it acts on the same ER calcium store.[8]

-

-

Data Analysis:

-

The fluorescence intensity of individual cells over time is quantified.

-

The magnitude and kinetics of the calcium response to mefloquine are analyzed.

-

Assessment of Gap Junction Blockade

Objective: To determine the inhibitory effect of mefloquine on specific connexin channels. Model System: N2A neuroblastoma cells or other cell lines stably expressing a single connexin subtype (e.g., Cx36, Cx43). Methodology:

-

Cell Culture:

-

Cells expressing the connexin of interest are cultured to form confluent monolayers.

-

-

Dye Transfer Assay (e.g., Scrape-Loading):

-

A scrape or cut is made in the cell monolayer in the presence of a gap junction-permeable fluorescent dye (e.g., Lucifer yellow).

-

The cells are incubated to allow dye transfer to adjacent, coupled cells.

-

Mefloquine at various concentrations is added to assess its effect on dye transfer.

-

The extent of dye spread from the scrape line is visualized and quantified using fluorescence microscopy.

-

-

Dual Whole-Cell Patch-Clamp Electrophysiology:

-

This is a more direct method to measure junctional conductance (Gj).

-

Two coupled cells are simultaneously patched with microelectrodes.

-

A voltage step is applied to one cell, and the resulting current is measured in the second cell.

-

Gj is calculated from the current and voltage measurements.

-

Mefloquine is perfused onto the cells, and the change in Gj is recorded to determine the IC50 of inhibition.[14]

-

Conclusion and Future Directions

The neurotoxicity of mefloquine is a complex process involving multiple, interconnected mechanisms. The disruption of calcium homeostasis, induction of ER and oxidative stress, inhibition of cholinesterases, and blockade of gap junctions are central to its adverse effects on the central nervous system. The identification of Pyk2 as a key signaling node offers a potential target for therapeutic intervention to mitigate these neurotoxicities.

Future research should focus on:

-

Elucidating the precise molecular interactions of mefloquine with its various targets.

-

Investigating the downstream signaling pathways affected by Pyk2 in the context of mefloquine exposure.

-

Developing and testing neuroprotective agents that can counteract the key neurotoxic mechanisms, particularly those targeting calcium dysregulation and oxidative stress.

-

Exploring the genetic and physiological factors that predispose certain individuals to mefloquine-induced neuropsychiatric adverse events.

A deeper understanding of these mechanisms is crucial for the development of safer antimalarial drugs and for the effective management of the neurological side effects in patients treated with mefloquine.

References

- 1. researchgate.net [researchgate.net]

- 2. malariaworld.org [malariaworld.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 8. The acute neurotoxicity of mefloquine may be mediated through a disruption of calcium homeostasis and ER function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mefloquine-Induced Disruption of Calcium Homeostasis in Mammalian Cells Is Similar to That Induced by Ionomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mefloquine induces oxidative stress and neurodegeneration in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mefloquine inhibits cholinesterases at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Mefloquine blockade of connexin 36 and connexin 43 gap junctions and risk of suicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Anti-Malaria Drug Mefloquine Induces Motor Learning Deficits in Humans [frontiersin.org]

- 17. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]

- 18. Mefloquine and psychotomimetics share neurotransmitter receptor and transporter interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mefloquine and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Establishing an In Vivo Mouse Model for Mefloquine Hydrochloride Efficacy Studies

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to establishing and utilizing an in vivo mouse model for evaluating the efficacy of mefloquine hydrochloride, a crucial antimalarial drug. These protocols are designed to ensure reproducibility and provide a solid framework for preclinical drug development.

Introduction

Mefloquine is a potent blood schizonticide effective against drug-resistant Plasmodium falciparum.[1] In vivo mouse models are indispensable for the preclinical evaluation of antimalarial drug efficacy, providing critical data on drug disposition, toxicology, and therapeutic effect in a physiological context.[2] The most common and well-characterized model for severe malaria utilizes Plasmodium berghei ANKA (PbA) infection in mice, which can mimic many of the symptoms and pathologies observed in severe human malaria, including cerebral malaria.[3][4][5][6]

Animal Model Selection and Husbandry

The selection of an appropriate mouse strain is critical for the successful implementation of this model.

-

Recommended Strains: C57BL/6J and ICR mice are highly susceptible to P. berghei ANKA infection and are commonly used to model severe and cerebral malaria.[3][5] Swiss Webster mice are also a suitable option.[7]

-

Animal Specifications: Female mice weighing 25 ± 2 g are typically used.[8]

-

Husbandry:

-

Housing: Mice should be housed in standard Macrolon type II cages.

-

Environment: Maintain a controlled environment with a temperature of 22°C and 50-70% relative humidity.

-

Diet: Provide a standard diet with a p-aminobenzoic acid (PABA) content of 45 mg/kg and water ad libitum. PABA is essential for parasite growth.

-

Health Status: Ensure mice are free from Eperythrozoon coccoides and Haemobartonella muris, which can interfere with malaria parasite growth.[8]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound efficacy studies in mouse models.

Table 1: this compound Dosage and Efficacy in P. berghei-Infected Mice

| Parameter | Value | Mouse Strain | Route of Administration | Efficacy Outcome | Reference |

| Single Dose Monotherapy | 18 mg/kg | Not Specified | Oral | Prolonged average survival time to 19.8 days | [9] |

| Combination Therapy (with Trioxane Sulfide 12d) | 18 mg/kg | Not Specified | Oral | Cured malaria-infected mice (in combination with 6 mg/kg trioxane) | [9] |

| Combination Therapy (with Silylamide Trioxane 4a/6) | 24 mg/kg | Not Specified | Oral | Cured malaria-infected mice (in combination with 8 mg/kg trioxane) | [10] |

| Combination Therapy (with Artesunate) | 55 mg/kg | Swiss | Oral | Increased probability of survival at 7, 15, and 30 days post-treatment | [11] |

Table 2: Pharmacokinetic Parameters of Mefloquine in Healthy Volunteers (for reference)

| Parameter | Value | Unit | Reference |

| Time to Peak Concentration | 7 - 24 | hours | [12] |

| Peak Blood Concentration | 50 - 110 | ng/ml/mg/kg | [12] |

| Apparent Volume of Distribution | 13.3 - 40.9 | L/kg | [12] |

| Systemic Clearance | 0.022 - 0.073 | L/h/kg | [12] |

| Terminal Elimination Half-life | 13.8 - 40.9 | days | [12] |

Experimental Protocols

Parasite Maintenance and Infection

Materials:

-

Plasmodium berghei ANKA strain (chloroquine-sensitive)

-

Donor ICR or C57BL/6J mice

-

Alsever's solution or physiological saline

-

Heparin

-

Microscope slides and Giemsa stain

Protocol:

-

Parasite Cryopreservation and Revival: Maintain the P. berghei ANKA strain through a combination of passage in mice and cryopreservation at -70°C. To revive, inject 0.2 ml of blood containing parasites stored in Alsever's solution intraperitoneally (i.p.) into a normal mouse.[5]

-

Donor Mouse Infection: For experimental infections, use a donor mouse with approximately 30% parasitemia.[8]

-

Inoculum Preparation: Collect heparinized blood from the donor mouse and dilute it in physiological saline to a concentration of 1 x 10⁸ parasitized erythrocytes per ml.[8]

-

Infection of Experimental Mice: Inject each mouse intravenously (i.v.) or intraperitoneally (i.p.) with 0.2 ml of the parasite suspension, which corresponds to 2 x 10⁷ parasitized erythrocytes.[5][8]

This compound Preparation and Administration

Materials:

-

This compound powder

-

Vehicle for solubilization (e.g., 7% Tween 80 / 3% ethanol in distilled sterile water, or Standard Suspending Vehicle - SSV)[8]

Protocol:

-

Vehicle Preparation (7% Tween 80 / 3% Ethanol):

-

Dissolve the compound in 70% Tween 80 and 30% ethanol.

-

Dilute this solution 10-fold with distilled sterile water to get a final stock solution of 7% Tween 80 and 3% ethanol.[8]

-

-

Vehicle Preparation (Standard Suspending Vehicle - SSV):

-

Prepare a solution containing 5.0 g Na-CMC (carboxy methylcellulose), 5.0 mL Benzyl alcohol, 4.0 mL Tween 80, and 1.0 L of 0.9% aqueous NaCl solution.

-

Prepare the SSV one day before use; it is stable for 3 weeks at 4°C.[8]

-

-

Drug Formulation: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration for dosing.

-

Administration: Administer the mefloquine solution to the mice via oral gavage (p.o.). The volume administered will depend on the concentration of the drug solution and the weight of the mouse.

Evaluation of Efficacy (4-Day Suppressive Test)

This is a standard test to assess the primary in vivo antimalarial efficacy.[8]

Protocol:

-

Infection: Infect groups of mice with P. berghei ANKA as described in section 4.1.

-

Treatment Initiation: Begin treatment 2 hours post-infection (Day 0).

-

Dosing Regimen: Administer this compound orally once daily for four consecutive days (Day 0 to Day 3). Include a vehicle-treated control group and a positive control group (e.g., chloroquine).

-

Parasitemia Monitoring:

-

On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa.

-

Determine the percentage of parasitized red blood cells by microscopic examination.

-

-

Efficacy Calculation: Calculate the mean percent suppression of parasitemia compared to the vehicle-treated control group.

-

Survival Monitoring: Record the survival time (in days) for all mice. Mice that are aparasitemic on Day 30 post-infection are considered cured.[8]

Visualizations

Experimental Workflow

Caption: Workflow for in vivo efficacy testing of this compound.

Postulated Signaling Pathway for Mefloquine Neurotoxicity

The exact antimalarial mechanism of mefloquine is not fully understood, but it is thought to involve the inhibition of heme polymerase.[13] However, its neurotoxic side effects are better characterized and are a significant concern.[14]

Caption: Postulated signaling pathway for mefloquine-induced neurotoxicity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]

- 3. Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]

- 5. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse Models of Uncomplicated and Fatal Malaria [bio-protocol.org]

- 7. med.nyu.edu [med.nyu.edu]

- 8. mmv.org [mmv.org]

- 9. Malaria-Infected Mice are Completely Cured by One 6 mg/kg Oral Dose of a New Monomeric Trioxane Sulfide Combined with Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis [frontiersin.org]

- 12. Clinical pharmacokinetics of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mefloquine | PPTX [slideshare.net]

- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]

Application Notes: Investigating the Anticancer Effects of Mefloquine Using Cell Culture Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mefloquine (MQ), a quinoline derivative, has been a cornerstone for the prophylaxis and treatment of malaria for decades.[1] Recent research has unveiled its potent cytotoxic and anti-proliferative activities against a range of cancer cell lines, positioning it as a promising candidate for drug repurposing in oncology.[1][2] Mefloquine exhibits pleiotropic effects, meaning it influences multiple cellular pathways simultaneously. Its mechanisms of action include the inhibition of cell proliferation, induction of cell cycle arrest and cell death, disruption of lysosomal function, inhibition of autophagy, and modulation of critical signaling pathways.[1][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing standard cell culture techniques to investigate the multifaceted effects of mefloquine on cancer cells.

Key Cellular Effects of Mefloquine on Cancer Cells

-

Inhibition of Cell Proliferation and Viability: Mefloquine effectively reduces the viability of various cancer cell lines, including prostate, breast, colorectal, and gastric cancers, often at low micromolar concentrations.[1][4][5] For instance, in prostate cancer cell lines DU145 and PC3, the IC50 value after 24 hours of exposure is approximately 10 μM.[4]

-

Induction of Cell Death: Mefloquine can induce cancer cell death through various mechanisms. In colorectal cancer cells, it triggers apoptosis, as evidenced by the activation of caspase-3 and cleavage of PARP.[5] In contrast, studies on PC3 prostate cancer cells indicate that mefloquine can induce non-apoptotic cell death.[3][6]

-

Generation of Reactive Oxygen Species (ROS): A key mechanism underlying mefloquine's anticancer activity is the induction of oxidative stress through the generation of ROS.[3][4] This increase in ROS has been shown to be a primary driver of cytotoxicity, as its effects can be reversed by antioxidants like N-acetyl cysteine (NAC).[4]

-

Cell Cycle Arrest: Mefloquine can halt the progression of the cell cycle. In prostate cancer cells, it mediates a G1 phase arrest, associated with the upregulation of p21 and accumulation of cyclin D1.[3][7] In chondrocytes, it has been shown to cause cell cycle arrest in the G2/M phase.[8]

-

Inhibition of Autophagy: Autophagy is a cellular recycling process that cancer cells can use to survive under stress.[1] Mefloquine is a potent inhibitor of autophagy, a property it shares with another antimalarial, chloroquine, though mefloquine is significantly more potent.[1][2] It appears to inhibit autophagy at the stage of autophagosome formation.[1]

-

Modulation of Key Signaling Pathways: Mefloquine's effects are mediated through its influence on several critical signaling pathways:

-

ROS-Mediated Pathways: In prostate cancer, MQ-induced ROS leads to the downregulation of Akt phosphorylation while activating ERK, JNK, and AMPK signaling.[4]

-

NF-κB Pathway: In colorectal cancer cells, mefloquine acts as an inhibitor of the NF-κB signaling pathway by blocking the activation of IκBα kinase, which reduces p65 phosphorylation and suppresses the expression of NF-κB target genes.[5]

-

PI3K/Akt/mTOR Pathway: Mefloquine has been found to inhibit the proliferation of gastric cancer cells by blocking the PI3K/Akt/mTOR signaling pathway.[5][9]

-

Data Presentation: Quantitative Effects of Mefloquine

Table 1: Mefloquine IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Method |

| PC3 | Prostate Cancer | ~10 µM[4] | 24 h | SRB Assay |

| DU145 | Prostate Cancer | ~10 µM[4] | 24 h | SRB Assay |

| PC3 | Prostate Cancer | <20 µM[6] | 24 h | SRB Assay |

| Gastric Cancer Cells | Gastric Cancer | 0.5 - 0.7 µM[1] | Not Specified | Not Specified |

Table 2: Effect of Mefloquine on Cell Cycle Distribution in PC3 Prostate Cancer Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | Varies (baseline) | Varies (baseline) | Varies (baseline) |

| Mefloquine (10 µM, 24h) | Increased | Decreased | No significant change |

| (Data synthesized from findings indicating G1 arrest)[3][7] |

Visualizations: Workflows and Signaling Pathways

Caption: Experimental workflow for studying mefloquine's effects.

Caption: Mefloquine's ROS-mediated signaling in prostate cancer.

Caption: Mefloquine's inhibition of the NF-κB pathway.

Experimental Protocols

General Materials

-

Cancer cell line of interest (e.g., PC3, DU145, HCT116, MCF7)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Mefloquine hydrochloride (prepare stock solution in DMSO, store at -20°C).

-

Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, microscope).

Protocol 1: Cell Viability Assessment (Sulforhodamine B Assay)

This protocol assesses cell density based on the measurement of cellular protein content.[4]

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.[4]

-

Mefloquine Treatment: Prepare serial dilutions of mefloquine in culture medium. Replace the existing medium with 100 µL of the mefloquine-containing medium. Include untreated (medium only) and vehicle (DMSO) controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Post-Stain Wash: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance (OD) at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control: (OD_treated / OD_control) * 100.

Protocol 2: Colony Formation Assay

This assay measures the ability of a single cell to grow into a colony, assessing long-term cell survival.[4][10]

Methodology:

-

Cell Seeding: Seed a low number of cells (e.g., 100-500 cells) into 6-well or 10 cm culture dishes.[4] Allow cells to attach for 24 hours.

-

Treatment: Replace the medium with fresh medium containing the desired concentration of mefloquine or vehicle control.

-

Incubation: Incubate for the specified treatment duration (e.g., 48 hours).[10]

-

Recovery: After treatment, remove the mefloquine-containing medium, wash with PBS, and add fresh, drug-free medium.

-

Colony Growth: Return the dishes to the incubator and allow colonies to grow for 1-2 weeks, changing the medium every 2-3 days.[10]

-

Fixation and Staining: When colonies are visible, wash the dishes with PBS, fix with 4% paraformaldehyde or methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.[10]

-

Analysis: Gently wash away excess stain with water and let the dishes air dry. Count the number of colonies (typically >50 cells) in each dish.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][11]

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with mefloquine for the desired time (e.g., 12-24 hours).[5]

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][7]

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with mefloquine for the desired duration (e.g., 24 hours).[7]

-

Harvesting: Collect cells by trypsinization, centrifuge, and wash with PBS.

-